5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-5-oxopentanamide
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Overview
Description
N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE: is a complex organic compound characterized by the presence of bromine atoms and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate.
Coupling Reaction: The hydrazone intermediate is then coupled with 3-bromobutyric acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and photonic properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation by binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-3-{N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
- N-(2-BROMOPHENYL)-3-{N’-[(E)-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE
Uniqueness
N-(3-BROMOPHENYL)-4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}BUTANAMIDE is unique due to its specific substitution pattern and the presence of both bromine atoms and a hydrazinecarbonyl group, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H17Br2N3O2 |
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Molecular Weight |
467.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N'-[(E)-(3-bromophenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C18H17Br2N3O2/c19-14-5-1-4-13(10-14)12-21-23-18(25)9-3-8-17(24)22-16-7-2-6-15(20)11-16/h1-2,4-7,10-12H,3,8-9H2,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
MJUUQUUXPZEEPT-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CCCC(=O)NC2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CCCC(=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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